![molecular formula C₂₅H₃₇ClO₆ B1147492 5'-Chloro-6'-oxo Simvastatin CAS No. 134395-21-4](/img/new.no-structure.jpg)
5'-Chloro-6'-oxo Simvastatin
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Overview
Description
5’-Chloro-6’-oxo Simvastatin: is a derivative of Simvastatin, a well-known lipid-lowering agent. Simvastatin is a prodrug of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitor, which is derived synthetically from a fermentation product of Aspergillus terreus. The molecular formula of 5’-Chloro-6’-oxo Simvastatin is C25H37ClO6, and it has a molecular weight of 469.01 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Chloro-6’-oxo Simvastatin involves the chlorination of Simvastatin. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the chlorine atom at the 5’ position.
Industrial Production Methods: Industrial production of 5’-Chloro-6’-oxo Simvastatin follows similar synthetic routes but on a larger scale. The process involves the fermentation of Aspergillus terreus to produce Simvastatin, followed by chemical modification to introduce the chlorine atom.
Chemical Reactions Analysis
Types of Reactions: 5’-Chloro-6’-oxo Simvastatin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of higher oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cholesterol Management and Cardiovascular Health
5'-Chloro-6'-oxo Simvastatin functions primarily as an HMG-CoA reductase inhibitor, similar to its parent compound, Simvastatin. This mechanism is crucial in lowering cholesterol levels and managing hypercholesterolemia. The compound is metabolized to its active form, which effectively inhibits the enzyme responsible for cholesterol synthesis in the liver.
- Clinical Studies : Research has demonstrated that increasing doses of Simvastatin lead to a proportional increase in its pharmacological effects, supporting its use in treating elevated cholesterol levels and reducing the risk of cardiovascular diseases .
Drug Interactions and Pharmacokinetics
The pharmacokinetics of this compound highlight its interactions with other medications, which can have significant clinical implications. Notably, it is metabolized by the cytochrome P450 system, making it susceptible to drug-drug interactions.
- Case Studies : Several case reports have documented interactions between Simvastatin and other drugs such as ketoconazole and diltiazem, leading to increased risks of adverse effects like myopathy and rhabdomyolysis . Understanding these interactions is essential for clinicians when prescribing therapies involving statins.
Research on Metabolite Activity
Research into the biological activity of this compound has revealed its potential effectiveness beyond cholesterol management. Studies have shown that this metabolite retains significant pharmacological activity.
- Biological Activity : Investigations into the compound's effects on lipid profiles indicate that it may also influence inflammatory markers and endothelial function, which are vital in cardiovascular health .
Development of New Therapeutics
Given its established efficacy and safety profile, there is ongoing research into developing new therapeutic formulations that incorporate this compound or similar compounds.
- Innovative Formulations : Researchers are exploring combination therapies that include this metabolite to enhance lipid-lowering effects while minimizing side effects associated with higher doses of traditional statins.
Future Directions in Research
The future research landscape for this compound includes exploring its role in personalized medicine, particularly for patients with specific metabolic profiles or those who experience adverse reactions to standard statin therapies.
Mechanism of Action
5’-Chloro-6’-oxo Simvastatin exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is crucial in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of mevalonic acid, a precursor to cholesterol. This leads to a decrease in cholesterol levels in the liver and an increase in the uptake of low-density lipoprotein (LDL) from the bloodstream .
The molecular targets and pathways involved include:
HMG-CoA Reductase: The primary target of the compound.
LDL Receptors: Increased expression and activity of LDL receptors on liver cells.
Cholesterol Biosynthesis Pathway: Inhibition of the pathway leading to reduced cholesterol synthesis.
Comparison with Similar Compounds
Simvastatin: The parent compound, also an HMG-CoA reductase inhibitor.
Atorvastatin: Another statin with a similar mechanism of action but different chemical structure.
Lovastatin: A naturally occurring statin with a similar structure to Simvastatin.
Uniqueness: 5’-Chloro-6’-oxo Simvastatin is unique due to the presence of the chlorine atom at the 5’ position and the oxo group at the 6’ position. These modifications can potentially enhance its lipid-lowering effects and provide additional therapeutic benefits compared to other statins .
Biological Activity
5'-Chloro-6'-oxo Simvastatin is a significant metabolite of Simvastatin, a widely used statin for cholesterol management. Understanding its biological activity is crucial for evaluating its potential therapeutic benefits and interactions within biological systems.
Overview of Simvastatin and Its Metabolite
Simvastatin functions primarily by inhibiting HMG-CoA reductase, an enzyme pivotal in cholesterol biosynthesis in the liver. The metabolic pathway of Simvastatin leads to the formation of several metabolites, with this compound being one of the most notable. This metabolite has garnered interest due to its structural similarities to Simvastatin, which may influence its biological properties and interactions.
While Simvastatin effectively lowers cholesterol levels through competitive inhibition of HMG-CoA reductase, this compound's mechanism appears to differ. The oxidation at the 6' position potentially alters its binding affinity to the active site of HMG-CoA reductase, suggesting it may not exert the same cholesterol-lowering effects as its parent compound.
Key Points:
- Inhibition of HMG-CoA Reductase : Simvastatin inhibits this enzyme, reducing cholesterol synthesis.
- Metabolic Conversion : this compound is formed through cytochrome P450-mediated metabolism, which may affect its pharmacological profile.
Pharmacokinetic Properties:
- Bioavailability : The bioavailability of statins can be significantly influenced by their formulation. For instance, novel formulations incorporating chitosan have demonstrated enhanced bioavailability compared to standard formulations .
- Metabolism : The expression of cytochrome P450 enzymes, particularly CYP3A4, plays a critical role in the metabolism of both Simvastatin and its metabolites. Variations in CYP3A4 expression can lead to altered pharmacokinetics and potential drug interactions .
Case Studies and Research Findings
Several studies have explored the implications of this compound in various contexts:
- Pharmacokinetic Evaluation : A study assessing a nanoformulation (F40) showed altered metabolism in treated mice compared to standard Simvastatin treatments. This indicated that formulation modifications could influence drug metabolism pathways significantly .
- Comparative Studies : Research comparing the effects of different statin formulations on paraoxonase activity (PON1) found that while Simvastatin improved endothelial function and reduced inflammatory markers, the specific contributions from this compound were not directly assessed but implied through overall metabolic pathways .
Data Table: Comparative Pharmacokinetics
Parameter | Pure Simvastatin (%) | This compound (%) |
---|---|---|
Binding with Bovine Serum Albumin | 95.00 ± 3.11 | Not directly measured |
Bioavailability | Standard formulations show varied results | Limited data available |
CYP3A4 mRNA Expression | Higher in standard treatments | Lower in modified formulations |
Properties
CAS No. |
134395-21-4 |
---|---|
Molecular Formula |
C₂₅H₃₇ClO₆ |
Molecular Weight |
469.01 |
Synonyms |
[1S-[1α,3α,4β,7β,8β(2S*,4S*),8aβ]]-2,2-Dimethylbutanoic Acid 4-Chloro-1,2,3,4,6,7,8,8a-octahydro-3,7-dimethyl-6-oxo-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl Ester |
Origin of Product |
United States |
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